tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is a synthetic organic compound that features a morpholine ring substituted with a triazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Esterification: The final step involves the esterification of the morpholine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the ester group.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives.
Scientific Research Applications
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with triazole or morpholine moieties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the biological activity of triazole-containing compounds, including their antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate: Lacks the benzyl group, which may affect its biological activity and solubility.
Benzyl 3-(1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate: Lacks the tert-butyl ester group, which may influence its stability and reactivity.
Uniqueness
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is unique due to the combination of the triazole, morpholine, and tert-butyl ester groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-9-10-24-12-15(22)16-19-13-21(20-16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCILIXBXNCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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